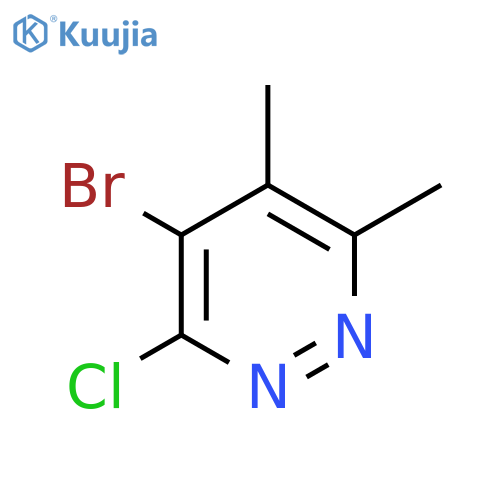

Cas no 1543060-63-4 (4-bromo-3-chloro-5,6-dimethylpyridazine)

1543060-63-4 structure

商品名:4-bromo-3-chloro-5,6-dimethylpyridazine

4-bromo-3-chloro-5,6-dimethylpyridazine 化学的及び物理的性質

名前と識別子

-

- 4-bromo-3-chloro-5,6-dimethylpyridazine

- EN300-2007115

- 1543060-63-4

-

- インチ: 1S/C6H6BrClN2/c1-3-4(2)9-10-6(8)5(3)7/h1-2H3

- InChIKey: LRRIRJMTOGRHPF-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(N=NC(C)=C1C)Cl

計算された属性

- せいみつぶんしりょう: 219.94029g/mol

- どういたいしつりょう: 219.94029g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

4-bromo-3-chloro-5,6-dimethylpyridazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2007115-0.05g |

4-bromo-3-chloro-5,6-dimethylpyridazine |

1543060-63-4 | 0.05g |

$1056.0 | 2023-09-16 | ||

| Enamine | EN300-2007115-1.0g |

4-bromo-3-chloro-5,6-dimethylpyridazine |

1543060-63-4 | 1g |

$1256.0 | 2023-06-01 | ||

| Enamine | EN300-2007115-5.0g |

4-bromo-3-chloro-5,6-dimethylpyridazine |

1543060-63-4 | 5g |

$3645.0 | 2023-06-01 | ||

| Enamine | EN300-2007115-0.1g |

4-bromo-3-chloro-5,6-dimethylpyridazine |

1543060-63-4 | 0.1g |

$1106.0 | 2023-09-16 | ||

| Enamine | EN300-2007115-0.25g |

4-bromo-3-chloro-5,6-dimethylpyridazine |

1543060-63-4 | 0.25g |

$1156.0 | 2023-09-16 | ||

| Enamine | EN300-2007115-5g |

4-bromo-3-chloro-5,6-dimethylpyridazine |

1543060-63-4 | 5g |

$3645.0 | 2023-09-16 | ||

| Enamine | EN300-2007115-1g |

4-bromo-3-chloro-5,6-dimethylpyridazine |

1543060-63-4 | 1g |

$1256.0 | 2023-09-16 | ||

| Enamine | EN300-2007115-10.0g |

4-bromo-3-chloro-5,6-dimethylpyridazine |

1543060-63-4 | 10g |

$5405.0 | 2023-06-01 | ||

| Enamine | EN300-2007115-0.5g |

4-bromo-3-chloro-5,6-dimethylpyridazine |

1543060-63-4 | 0.5g |

$1207.0 | 2023-09-16 | ||

| Enamine | EN300-2007115-2.5g |

4-bromo-3-chloro-5,6-dimethylpyridazine |

1543060-63-4 | 2.5g |

$2464.0 | 2023-09-16 |

4-bromo-3-chloro-5,6-dimethylpyridazine 関連文献

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082

1543060-63-4 (4-bromo-3-chloro-5,6-dimethylpyridazine) 関連製品

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量